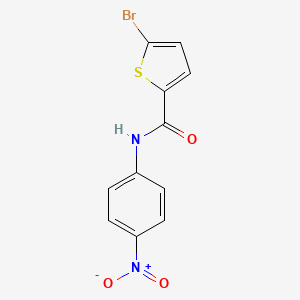
5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including lithiation reactions and bromination . For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at -78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of “5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide” can be inferred from its name and the structures of similar compounds. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring are a bromine atom, a nitrophenyl group, and a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, 5-bromo-2-thiophenecarboxaldehyde has a refractive index of 1.637, a boiling point of 105-107 °C at 11 mmHg, and a density of 1.607 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide and related compounds have been synthesized and analyzed using various spectroscopic techniques to determine their structural and electronic properties. For example, synthesis through Suzuki coupling reactions and investigations using vibrational spectra and DFT simulations have provided insights into the molecular structure and electronic configurations of thiophene derivatives, highlighting their potential in materials science and chemistry research (Balakit et al., 2017). Such studies are crucial for understanding the fundamental properties that could be exploited in developing new materials or chemical sensors.
Chemical Transformations and Catalytic Applications
Research has also focused on the chemical transformations and potential catalytic applications of thiophene carboxamide derivatives. The facile synthesis of various thiophene-based compounds through one-pot reactions or Suzuki cross-coupling reactions demonstrates the versatility of these compounds in organic synthesis. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions reveals the potential for creating diverse molecular entities with tailored electronic and optical properties, which could have applications in organic electronics or as catalysts in various chemical reactions (Ahmad et al., 2021).
Antimicrobial and Antitubercular Activity
Thiophene derivatives have shown promising antimicrobial and antitubercular activities, suggesting their potential as therapeutic agents. Synthesis of novel 5-(nitro/bromo)-styryl-2-benzimidazoles and evaluation of their in vitro activities against various bacterial and fungal strains, including Mycobacterium tuberculosis, indicate the therapeutic potential of bromo-thiophene derivatives. These studies underscore the importance of thiophene carboxamide derivatives in medicinal chemistry, particularly in the development of new antimicrobials (Shingalapur et al., 2009).
Material Science and Optical Properties
The modification of thiophene derivatives to tune optical properties and enhance solid-state emission illustrates the application of these compounds in material science. Postfunctionalization approaches to modify poly(thiophene)s, for instance, have demonstrated significant enhancements in solid-state fluorescence, opening up possibilities for these materials in optoelectronic devices and fluorescent probes (Li et al., 2002).
Coordination Polymers and Sensing Activities
Functionalized thiophene derivatives have been employed in the design of coordination polymers with interesting magnetic and sensing properties. The synthesis of microporous lanthanide-based metal-organic frameworks using methyl-substituted thieno[2,3-b]thiophene dicarboxylate showcases the utility of thiophene derivatives in creating materials with specific functionalities, such as gas adsorption, luminescence sensing, and magnetic refrigeration applications (Wang et al., 2016).
Zukünftige Richtungen
Thiophene derivatives, including “5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide”, have shown promising applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLQVUKKKKMNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2732400.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B2732401.png)
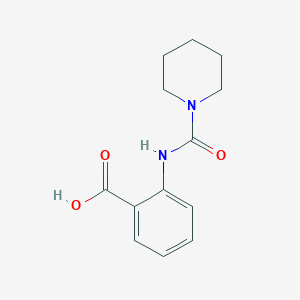
![N-(3,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732405.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2732406.png)
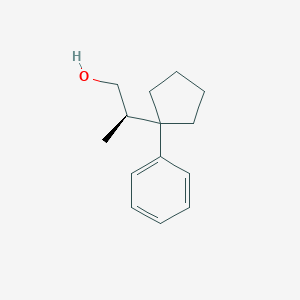
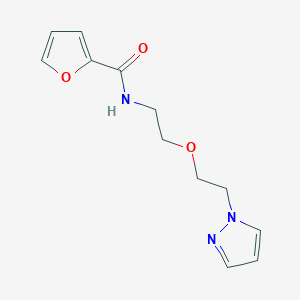
![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732410.png)
![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)
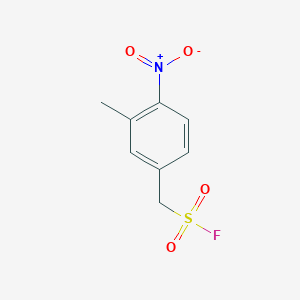
![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)
![2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2732420.png)